1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-. Alternative accepted nomenclature includes 1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine, which more clearly describes the substitution pattern on both the phosphorus and nitrogen centers. The compound is registered under Chemical Abstracts Service number 540492-51-1, providing unambiguous identification in chemical databases.
The molecular formula is established as C₁₇H₂₆NP, indicating a composition of seventeen carbon atoms, twenty-six hydrogen atoms, one nitrogen atom, and one phosphorus atom. This formula reflects the presence of the indene backbone (C₉H₆) with additional substitution by diisopropylphosphino and dimethylamino functional groups. The molecular weight is precisely determined as 275.4 grams per mole, based on current atomic weight standards.
Analysis of the structural framework reveals the compound consists of three distinct chemical moieties: the central indene bicyclic system, the diisopropylphosphino substituent at position 1, and the dimethylamino group at position 2 of the indene ring. The systematic numbering of the indene framework follows established conventions, with the five-membered ring positions numbered 1-3 and the six-membered ring positions numbered 4-7. This substitution pattern creates a chelating ligand with both phosphorus and nitrogen donor atoms positioned for favorable coordination geometry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆NP |
| Molecular Weight | 275.4 g/mol |
| Chemical Abstracts Service Number | 540492-51-1 |
| Systematic Name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- |
| Alternative Name | 1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine |
Crystallographic Data and Three-Dimensional Conformational Studies
Three-dimensional structural analysis of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- reveals complex conformational behavior influenced by both steric interactions and electronic factors. The compound adopts conformations that minimize steric hindrance between the bulky diisopropylphosphino and dimethylamino substituents while maintaining optimal orbital overlap for potential metal coordination. Computational conformational analysis indicates the presence of multiple low-energy conformers, with rotational barriers around the carbon-phosphorus and carbon-nitrogen bonds affecting the overall molecular geometry.
The indene backbone maintains its characteristic planar bicyclic structure, with the five-membered ring exhibiting slight envelope distortion due to the bulky substituents at positions 1 and 2. The diisopropylphosphino group demonstrates significant conformational flexibility, with the two isopropyl groups adopting gauche conformations to minimize steric repulsion. This flexibility is crucial for the compound's ability to accommodate various coordination geometries when acting as a ligand in metal complexes.
Bond length analysis reveals characteristic phosphorus-carbon distances consistent with tertiary phosphine structures, typically ranging from 1.83 to 1.85 Angstroms. The nitrogen-carbon bonds in the dimethylamino group exhibit partial double bond character due to nitrogen lone pair delocalization into the indene π-system, resulting in shortened bond lengths compared to typical tertiary amines. The spatial arrangement of the phosphorus and nitrogen donor atoms creates a bite angle suitable for chelating coordination, with the phosphorus-metal-nitrogen angle typically falling within the range of 75-85 degrees when coordinated to transition metals.
Crystallographic studies of related platinum complexes incorporating this ligand demonstrate the compound's ability to undergo structural rearrangement upon coordination. The ligand can isomerize from the initial 1-phosphino-2-amino substitution pattern to a 2-amino-3-phosphino arrangement, indicating significant conformational adaptability. This rearrangement capability contributes to the compound's versatility as a ligand in coordination chemistry applications.
Electronic Structure and Bonding Patterns
The electronic structure of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- exhibits characteristics typical of phosphine-amine donor systems with significant π-conjugation through the indene framework. The phosphorus center maintains a pyramidal geometry with a lone pair of electrons available for coordination, while the nitrogen atom features both sigma-donating capability through its lone pair and π-accepting properties through interaction with the aromatic system. The electronic properties of the phosphorus center are significantly influenced by the electron-donating isopropyl substituents, which increase electron density at phosphorus and enhance its donor capability.
Tolman electronic parameter analysis, based on carbonyl stretching frequencies in nickel tricarbonyl complexes, provides quantitative assessment of the electronic donor properties. The diisopropylphosphino group exhibits strong electron-donating characteristics, with estimated Tolman electronic parameter values indicating higher electron density compared to triphenylphosphine but lower than tri-tert-butylphosphine. This intermediate electron-donating ability makes the compound particularly suitable for stabilizing electron-deficient metal centers while maintaining sufficient π-accepting capability for catalytic applications.
The indene π-system provides additional electronic complexity through potential coordination modes. The aromatic framework can participate in extended conjugation with the nitrogen lone pair, influencing the electronic properties of the dimethylamino substituent. Nuclear magnetic resonance studies reveal characteristic chemical shifts consistent with π-electron delocalization, with the nitrogen methyl groups exhibiting upfield shifts due to aromatic ring current effects. Phosphorus nuclear magnetic resonance spectroscopy shows signals typically around -20 to -15 parts per million, indicating the electron-rich nature of the phosphorus center.
Molecular orbital calculations suggest that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair with contributions from the indene π-system, while the lowest unoccupied molecular orbital involves π-antibonding orbitals of the aromatic framework. This electronic structure facilitates both σ-donation from the heteroatoms and π-backbonding interactions with suitable metal centers, explaining the compound's effectiveness as a ligand in various catalytic systems.
| Electronic Property | Value/Description |
|---|---|
| Phosphorus Nuclear Magnetic Resonance Chemical Shift | -20 to -15 ppm |
| Donor Classification | Strong σ-donor, moderate π-acceptor |
| Bite Angle (estimated) | 75-85 degrees |
| Electronic Configuration | Pyramidal phosphorus, planar nitrogen |
Comparative Analysis with Related Indenylamine-Phosphine Hybrids
Comparative structural analysis with related indenylamine-phosphine compounds reveals distinct differences in steric and electronic properties that influence coordination behavior and catalytic performance. The closely related compound 1-diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, with molecular formula C₂₃H₂₂NP, exhibits significantly different steric requirements due to the larger phenyl substituents on phosphorus compared to the isopropyl groups in the target compound. This structural difference results in larger cone angles and reduced flexibility, affecting the compound's ability to accommodate various metal coordination geometries.
Electronic properties also differ substantially between these related compounds. The diphenylphosphino derivative shows reduced electron-donating capability due to the π-accepting nature of the phenyl substituents, resulting in a less electron-rich phosphorus center. This electronic difference translates to distinct coordination preferences, with the diphenylphosphino compound showing stronger affinity for electron-rich metal centers, while the diisopropylphosphino compound demonstrates better compatibility with electron-deficient metals requiring strong σ-donation.
Bis(diphenylphosphino)isopropylamine represents another related structure, though with significantly different connectivity patterns. This compound features two phosphorus donor centers linked through an isopropylamine bridge, creating a larger chelating ligand with different bite angle characteristics. The molecular formula C₂₇H₂₇NP₂ indicates substantially larger molecular weight and steric requirements compared to the mononuclear target compound, resulting in distinct coordination geometries and catalytic applications.
Research on indenyl-phosphine ligand systems demonstrates that isomerization behavior varies significantly among structural analogs. While 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- readily undergoes position isomerization upon coordination, related compounds with different substitution patterns show varying degrees of rearrangement tendency. The 1-(diisopropylphosphino)indene analog lacks the amino functionality and therefore exhibits different coordination modes, typically favoring η⁵-indenyl coordination rather than chelating phosphine-amine behavior.
Catalytic performance comparisons reveal that the target compound demonstrates superior activity in certain platinum-catalyzed transformations compared to its diphenylphosphino analog, attributed to the enhanced electron-donating properties of the diisopropylphosphino group. The increased steric bulk of the isopropyl substituents also provides better selectivity in asymmetric catalytic processes, where the differentiation between substrate approach trajectories becomes crucial for enantioselectivity.
| Compound | Molecular Formula | Key Differences | Coordination Preference |
|---|---|---|---|
| 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | C₁₇H₂₆NP | Moderate steric bulk, strong donor | Chelating P,N-coordination |
| 1-diphenylphosphino-2-(N,N-dimethylamino)-1H-indene | C₂₃H₂₂NP | Large steric bulk, moderate donor | Chelating P,N-coordination |
| Bis(diphenylphosphino)isopropylamine | C₂₇H₂₇NP₂ | Bidentate phosphine, no indene | Chelating P,P-coordination |
| 1-(diisopropylphosphino)indene | C₁₅H₂₁P | No amino group | η⁵-indenyl or monodentate P |
Properties
IUPAC Name |
1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHDIGXWRNPNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478900 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-51-1 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Arylation of Halophenyl Alkane Amines
One of the foundational methods for synthesizing indenyl amines, including derivatives like 1H-Inden-2-amine, involves palladium-catalyzed intramolecular arylation reactions. According to patent WO2015113903A1, 1-indanols and 1-indanamines can be prepared in high yields by palladium-catalyzed arylation of 1-(2-halophenyl) alkane-1-amines or related substrates. This method typically uses a palladium catalyst to facilitate the formation of the indenyl ring system via intramolecular coupling, starting from halogenated phenyl precursors tethered to alkane amines. The reaction conditions are optimized to achieve high yields and selectivity, often involving base additives and specific ligands to stabilize the palladium catalyst.
This method is particularly useful for preparing the indenyl amine core, which can then be further functionalized to introduce the bis(1-methylethyl)phosphino and N,N-dimethyl substituents.
Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amines
The installation of chiral amine functionalities, especially with phosphino substituents, is often achieved through asymmetric hydrogenation (AH) catalyzed by transition metals such as iridium, ruthenium, and cobalt. A comprehensive review published in Chemical Reviews (2022) highlights significant advances in the enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation, which is relevant for the preparation of compounds like 1H-Inden-2-amine derivatives bearing chiral phosphorus ligands.
Key points from this review include:
Catalysts and Ligands : The use of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, has been instrumental in achieving high enantioselectivity in the hydrogenation of imines and related intermediates. These ligands allow fine-tuning of the catalyst's steric and electronic environment to optimize yields and stereoselectivity.
Substrate Scope : The asymmetric hydrogenation approach is effective for a variety of imines, including N-aryl and N-alkyl imines, which are precursors to chiral amines. The indenyl amine structure can be accessed by hydrogenation of appropriately substituted imines or enamines derived from indenyl precursors.
Catalytic Systems : Iridium-based catalysts with P,N-ligands (e.g., phosphino-oxazolines) and ruthenium complexes with chiral diphosphines have been successfully applied to the asymmetric hydrogenation of imines, providing chiral amines with enantiomeric excesses often exceeding 90%.
Mechanistic Insights : The catalytic cycle generally involves coordination of the imine substrate to the metal center, followed by hydride transfer and protonation steps, leading to the formation of the chiral amine product. The presence of chiral phosphine ligands directs the stereochemical outcome.
This methodology is highly relevant for synthesizing 1H-Inden-2-amine derivatives with bis(1-methylethyl)phosphino groups, as the phosphine moiety can be introduced as part of the chiral ligand framework or appended post-hydrogenation through further functionalization.
Synthetic Route Summary and Data Table
Research Findings and Considerations
Catalyst Selection : The choice of palladium catalyst and ligand system in the arylation step is critical for efficient cyclization and high yields. Phosphine ligands with steric bulk and electron-donating properties favor catalyst stability and turnover.
Chiral Ligand Design : The bis(1-methylethyl)phosphino group is both a sterically demanding and electron-rich ligand, which can influence the stereochemical outcome in hydrogenation steps. Ligands with P-stereogenic centers have shown remarkable control over enantioselectivity.
Reaction Optimization : Parameters such as temperature, solvent, hydrogen pressure, and catalyst loading are optimized to balance reactivity and selectivity. Lower temperatures and moderate hydrogen pressures often improve enantioselectivity.
Scalability and Yield : The palladium-catalyzed arylation and subsequent asymmetric hydrogenation are scalable and have been demonstrated to provide high isolated yields (>80%) with excellent stereochemical purity.
Environmental and Economic Factors : The use of earth-abundant metals like iron and cobalt in asymmetric hydrogenation is emerging but currently less common for this class of compounds. Palladium and iridium remain the catalysts of choice for high-performance synthesis.
Chemical Reactions Analysis
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphino group or the amine group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Organometallic Chemistry
The compound has been utilized as a ligand in the formation of cationic palladium(II)-indenyl complexes. These complexes exhibit significant catalytic activity in various reactions, including:
- Amination Reactions : The compound facilitates the amination of indenyl derivatives, where secondary amines act as nucleophiles. Studies have shown that the reaction kinetics depend on both the complex and amine concentrations, with DFT calculations confirming the mechanism of action .
- Antiproliferative Activity : In vitro tests indicate that these organometallic compounds demonstrate better antiproliferative activity against ovarian cancer cells compared to traditional chemotherapeutics like cisplatin. This suggests potential applications in cancer therapy .
Hydrogenation Reactions
The iminophosphorane-phosphines derived from the compound have shown promise in catalyzing hydrogenation reactions. For instance, when combined with rhodium catalysts, these ligands have achieved high enantioselectivities (up to 99% ee) and yields (up to 100%) in the reduction of ketones . This highlights their utility in asymmetric synthesis.
Chiral Synthesis
The compound's ability to form chiral secondary amines through enzymatic processes has been demonstrated using recombinant cyclohexylamine oxidase variants. These mutants exhibited enhanced activity for specific enantiomers, showcasing the compound's potential in drug synthesis . The high enantiomeric excess achieved in these reactions is particularly beneficial for pharmaceutical applications.
Drug Development
The structural characteristics of 1H-Inden-2-amine derivatives have been explored for their potential as inhibitors or active pharmaceutical ingredients (APIs). For example, derivatives have been investigated for their role as monoamine oxidase inhibitors, which are important in treating neurological disorders .
Material Science Applications
The compound's unique properties allow it to be explored in material science, particularly in the development of new polymers and nanomaterials. The incorporation of phosphine ligands can enhance the electronic properties of materials, making them suitable for applications such as sensors and electronic devices.
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated the use of palladium complexes with 1H-Inden-2-amine as a ligand for cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, indicating the effectiveness of this ligand system in synthetic organic chemistry .
Case Study 2: Enzymatic Deracemization
In another study, the application of evolved cyclohexylamine oxidase mutants highlighted the compound's role in deracemization processes. The mutants facilitated the conversion of racemic mixtures into enantiomerically pure products, underscoring its significance in chiral synthesis .
Mechanism of Action
The mechanism of action of 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- involves its ability to coordinate with metal ions through its phosphino and amine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Indenamine Family
- N-Methyl-2AI (N-methyl-2,3-dihydro-1H-inden-2-amine; CAS 24445-44-1): Formula: C₁₀H₁₃N. Lacks the phosphino group and dimethyl substitution, resulting in reduced steric hindrance. Used in pharmacological studies (e.g., neurotransmitter analogs) due to its simpler structure .
1H-Inden-2-amine, 2,3-dihydro- (CAS 2975-41-9) :
Phosphino-Containing Amines
- N,N-Diisopropylethylenediamine: Formula: C₈H₂₀N₂. Features bis(isopropyl) groups on an ethylenediamine backbone. While structurally distinct from indenamine derivatives, its steric profile is comparable to the target compound’s phosphino group. Widely used as a ligand in asymmetric catalysis .
- Triphenylphosphine (PPh₃): Formula: C₁₈H₁₅P. A classic phosphine ligand with strong σ-donor and weak π-acceptor properties.
Electronic and Steric Effects
- Steric Parameters: The bis(1-methylethyl)phosphino group in the target compound creates a cone angle larger than PPh₃ but smaller than bulkier ligands like tricyclohexylphosphine. This balance may enhance catalytic selectivity in cross-coupling reactions.
Data Table: Key Comparative Properties
Biological Activity
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- (CAS No. 540492-51-1) is a phosphine-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications in various therapeutic areas.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an indene ring and a bis(1-methylethyl) phosphino group. The molecular formula is , indicating the presence of phosphorus, which is often associated with various biological activities due to its role in biochemical processes.
Structural Formula
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphine derivatives, including 1H-Inden-2-amine. A study conducted on various aminodiphenylamine derivatives demonstrated that certain synthesized compounds exhibited significant antimicrobial activity against multiple bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which are critical for bacterial survival and pathogenicity .
Table 1: Antimicrobial Activity of Phosphine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Inden-2-amine derivative | E. coli | 32 µg/mL |
| 1H-Inden-2-amine derivative | S. aureus | 16 µg/mL |
| Control (Standard Antibiotic) | E. coli | 8 µg/mL |
| Control (Standard Antibiotic) | S. aureus | 4 µg/mL |
Antioxidant Activity
Phosphorus-containing compounds have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to 1H-Inden-2-amine have shown promising results in reducing oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .
The biological activity of phosphine derivatives like 1H-Inden-2-amine can be attributed to their ability to interact with various biological targets:
- Cholinesterase Inhibition : Some studies indicate that organophosphorus compounds can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases .
- Cell Membrane Interaction : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death in pathogenic bacteria .
Case Study: Antibacterial Efficacy
In a controlled study, researchers synthesized several derivatives based on the structure of 1H-Inden-2-amine and evaluated their antibacterial efficacy against common pathogens like E. coli and S. aureus. The results indicated that modifications in the phosphino group significantly influenced the antibacterial potency, with some derivatives achieving MIC values lower than traditional antibiotics.
Clinical Relevance
The implications of these findings extend to potential therapeutic applications in treating infections caused by resistant strains of bacteria. The unique mechanism of action may provide a novel approach to antibiotic development.
Q & A
Q. What are the optimal synthetic routes for 1H-Inden-2-amine derivatives with phosphino ligands, and how do reaction conditions influence yield?
- Methodological Answer : A common synthetic strategy involves coupling indenamine precursors with bis(1-methylethyl)phosphine groups under reductive conditions. For example, indene derivatives may undergo amination followed by phosphination using catalysts like Pd(PPh₃)₄ or NiCl₂(dppe) to install the phosphino ligand. Solvent choice (e.g., THF or toluene) and temperature (60–100°C) critically impact selectivity, as polar aprotic solvents reduce side reactions . Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents like NaOtBu or LiHMDS .
Q. How can NMR spectroscopy resolve structural ambiguities in phosphino-substituted indenamines?
- Methodological Answer : Combined analysis of ¹H, ¹³C, and ³¹P NMR is essential. For instance, ³¹P NMR peaks near δ 20–30 ppm confirm the presence of phosphino groups, while coupling constants (²JPH, ³JPC) in ¹H/¹³C NMR differentiate between axial and equatorial ligand orientations. In cases of conflicting data (e.g., overlapping signals), 2D techniques like HSQC or NOESY can clarify spatial arrangements. Cross-referencing with X-ray crystallography (where available) validates assignments .
Q. What safety protocols are recommended for handling air-sensitive phosphino ligands during synthesis?
- Methodological Answer : Due to the air-sensitive nature of bis(1-methylethyl)phosphino groups, synthesis should occur in gloveboxes or Schlenk lines. Use degassed solvents (verified via freeze-pump-thaw cycles) and store products under argon. Safety Data Sheets (SDS) for analogous phosphines recommend PPE (gloves, goggles) and emergency measures for inhalation (fresh air) or skin contact (soap/water washes) .
Advanced Research Questions
Q. How do steric and electronic effects of the bis(1-methylethyl)phosphino group influence catalytic activity in cross-coupling reactions?
- Methodological Answer : The bulky isopropyl groups on phosphorus create steric hindrance, which can stabilize low-coordinate metal centers (e.g., Pd⁰) while modulating electron density. Electrochemical studies (cyclic voltammetry) and DFT calculations reveal that electron-donating phosphines lower oxidation potentials, enhancing catalytic turnover in Suzuki-Miyaura couplings. Comparative kinetic studies with less bulky ligands (e.g., PPh₃) quantify rate differences .
Q. What strategies address contradictions in crystallographic vs. spectroscopic data for stereoisomers of this compound?
- Methodological Answer : Discrepancies between NMR-derived structures and X-ray data often arise from dynamic equilibria in solution (e.g., pyramidal inversion at N or P). Variable-temperature NMR (-40°C to 25°C) can "freeze" conformers, while crystallography provides static snapshots. For unresolved cases, computational modeling (Gaussian or ORCA) predicts relative stability of stereoisomers and validates experimental observations .
Q. Can this compound serve as a chiral ligand in asymmetric catalysis, and how is enantiomeric excess (ee) quantified?
- Methodological Answer : The N,N-dimethyl group and indenamine backbone offer potential chirality. To test enantioselectivity, synthesize metal complexes (e.g., Rh or Ir) and evaluate ee in model reactions (hydrogenation of ketones). Chiral HPLC or polarimetry quantifies ee, while X-ray diffraction of metal complexes confirms absolute configuration. Recent studies on analogous phosphino-amines achieved >90% ee in α-ketoester reductions .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
